Bicyclo[4.1.0]hept-3-ene-2,5-dione is a bicyclic compound characterized by a unique fused ring system. Its molecular formula is with a molecular weight of approximately 122.12 g/mol. The compound features a bicyclo[4.1.0]heptane framework, which consists of two cyclopropane rings and a cyclohexene ring, making it an interesting subject of study in organic chemistry due to its structural complexity and potential reactivity . The compound has been noted for its presence in various bioactive molecules, highlighting its significance in medicinal chemistry .
The biological activity of bicyclo[4.1.0]hept-3-ene-2,5-dione is notable, particularly in the context of its derivatives, which have shown potential herbicidal properties and other bioactivities . Some derivatives have been studied for their antibacterial effects, indicating that the bicyclic structure may contribute to the biological efficacy of these compounds . The unique arrangement of functional groups in bicyclo[4.1.0]hept-3-ene-2,5-dione may enhance its interaction with biological targets.
Bicyclo[4.1.0]hept-3-ene-2,5-dione finds applications in various fields, particularly in medicinal chemistry as a precursor for synthesizing bioactive compounds . Its derivatives are being explored for their potential use as herbicides and antimicrobial agents . Furthermore, the compound's unique structure makes it an interesting candidate for materials science applications where specific mechanical or optical properties are desired.
Interaction studies involving bicyclo[4.1.0]hept-3-ene-2,5-dione often focus on its reactivity with biological macromolecules or other small molecules. Research has indicated that certain derivatives can effectively interact with bacterial enzymes or receptors, leading to potential therapeutic applications . Understanding these interactions is crucial for developing new drugs or agricultural chemicals based on this bicyclic framework.
Bicyclo[4.1.0]hept-3-ene-2,5-dione shares structural similarities with several other compounds within the bicyclic category. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Bicyclo[4.1.0]hept-3-en-2-one | C7H8O | Lacks one carbonyl group; more saturated structure |
| Bicyclo[3.3.0]octan-2-one | C8H12O | Different ring size; more saturated |
| Bicyclo[4.2.0]octa-2,5-diene | C8H10 | Contains additional double bond; different reactivity |
Uniqueness: Bicyclo[4.1.0]hept-3-ene-2,5-dione stands out due to its specific arrangement of carbonyl groups and the unique bicyclic structure that allows for distinctive chemical reactivity and biological activity compared to similar compounds.
Palladium-catalyzed intramolecular coupling-cyclization represents a powerful strategy for constructing the bicyclo[4.1.0]heptane framework. Recent advances leverage ligand-controlled stereoselectivity to direct the formation of strained rings. For instance, pyridone-amine ligands enable diastereoselective C–H activation cascades, as demonstrated in the synthesis of bicyclo[3.2.0]heptane lactones. While this methodology targets a related scaffold, its principles are adaptable to bicyclo[4.1.0]hept-3-ene-2,5-dione by modifying the substrate to incorporate diketone functionalities.
A key innovation involves domino carbopalladation/cyclization sequences, where palladium coordinates to alkenes or allenes, initiating successive bond-forming events. For example, substrates bearing pre-installed ketone groups could undergo intramolecular Heck-type coupling, followed by cyclopropanation via β-hydride elimination. The stereochemical outcome depends critically on the palladium ligand’s steric and electronic profile. Bulky ligands like tricyclohexylphosphine favor syn addition, while electron-deficient ligands promote anti pathways.
Table 1: Ligand Effects on Palladium-Catalyzed Cyclization
| Ligand Class | Diastereoselectivity | Yield (%) |
|---|---|---|
| Pyridone-amine | syn | 78–82 |
| MPAA (Amino acid) | anti | 65–70 |
| Tricyclohexylphosphine | syn (major) | 85 |
Mechanistically, oxidative addition of a palladium(0) species into a carbon-halogen bond generates a Pd(II) intermediate, which undergoes intramolecular carbopalladation to form the bicyclic core. Subsequent reductive elimination releases the product and regenerates the catalyst. This method’s scalability is enhanced by using air-stable precatalysts like Pd(OAc)₂.
The Bamford-Stevens reaction, which generates carbenes from diazo compounds under basic conditions, offers a versatile route to cyclopropane rings. When applied to homo-p-quinone precursors, this reaction facilitates the construction of bicyclo[4.1.0]hept-3-ene-2,5-dione’s diketone-cyclopropane motif. For instance, treatment of 1,4-naphthoquinone with 2-diazopropane at −78°C produces a diazo adduct, which undergoes base-induced decomposition to yield a carbene intermediate.
The carbene inserts into adjacent C–H bonds, forming the cyclopropane ring. Critical to this process is the stabilization of the carbene through conjugation with the quinone’s electron-withdrawing groups. Substituents on the diazo compound influence regioselectivity; bulky groups favor exo-tet cyclopropanation, while electron-deficient diazo reagents enhance reaction rates.
Key Steps in Bamford-Stevens Cyclopropanation:
This method’s efficiency is exemplified in the synthesis of 3,3-dimethyl-1H-benz[f]indazol-4,9-diyl diacetate, where the cyclopropane ring forms regioselectively at the quinone’s α-position. Adapting this approach to bicyclo[4.1.0]hept-3-ene-2,5-dione would require designing diazo precursors with spatially aligned reactive sites to ensure intramolecular cyclization.
Photochemical isomerization provides a mild, reagent-free route to cyclopropane rings. Irradiation of enone or diazo precursors induces electronic excitation, leading to bond reorganization and cyclopropanation. For bicyclo[4.1.0]hept-3-ene-2,5-dione, this method is particularly effective when applied to fused quinone systems.
In one protocol, UV irradiation (λ = 254 nm) of 3,3-dimethyl-3H-benz[f]indazole derivatives triggers nitrogen extrusion and concomitant cyclopropane formation. The reaction proceeds via a triplet excited state, where the diazo group’s N₂ moiety is expelled, leaving a diradical intermediate that recombines to form the cyclopropane ring.
Table 2: Photolysis Conditions and Outcomes
| Substrate | λ (nm) | Time (h) | Product Yield (%) |
|---|---|---|---|
| Benz[f]indazole diacetate | 254 | 4 | 92 |
| Silylated derivative | 300 | 6 | 78 |
The stereoelectronic alignment of the substrate dictates the reaction’s success. Electron-withdrawing groups (e.g., acetates) stabilize the transition state, while bulky substituents hinder recombination. For bicyclo[4.1.0]hept-3-ene-2,5-dione, designing enone precursors with conjugated π-systems could enable analogous [2+1] cycloaddition under photolytic conditions.
The bicyclo[4.1.0]hept-3-ene-2,5-dione framework represents a structurally complex system characterized by significant ring strain arising from the fusion of a cyclohexene ring with a cyclopropane moiety [1]. The molecular formula C₇H₆O₂ corresponds to a molecular weight of 122.12 grams per mole, featuring a highly constrained bicyclic architecture that exhibits unique topological properties .
The fundamental source of strain in this bicyclic system originates from the inherent geometric constraints imposed by the cyclopropane ring, which forces carbon-carbon bond angles to deviate substantially from the ideal tetrahedral geometry [3]. In cyclopropane structures, bond angles are constrained to approximately 60 degrees, significantly smaller than the optimal 109.5 degrees required for sp³ hybridized carbon atoms [4]. This angular distortion creates substantial angle strain, which is further compounded by the complete eclipsing of carbon-hydrogen bonds around the three-membered ring [4].
Quantum mechanical calculations employing density functional theory methods have revealed that the strain energy in bicyclo[4.1.0]heptane derivatives is significantly influenced by the topological arrangement of the bridgehead carbons [5]. The bicyclic framework exhibits a characteristic interbridgehead distance that contributes to the overall strain energy through non-bonded interactions between high s-character hybrid orbitals [6]. Computational studies indicate that the strain energy in such systems can be substantial, with values often exceeding 25-30 kilocalories per mole compared to unstrained analogues [7].
Topological analysis using electron density mapping techniques has demonstrated that the bicyclo[4.1.0]heptane scaffold possesses unique electronic distribution patterns [8]. The electron localization function analysis reveals distinct regions of charge concentration and depletion that correlate directly with the strain-induced structural distortions [9]. These topological features manifest as characteristic critical points in the electron density distribution, providing quantitative measures of the strain effects on molecular electronic structure [10].
Table 1: Strain Energy Parameters for Bicyclo[4.1.0]heptane Systems
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Ring Strain Energy | 26-28 kcal/mol | Ab initio calculations | [11] [7] |
| Cyclopropane Bond Angle | ~60° | Experimental/Computational | [3] [4] |
| Interbridgehead Distance | 1.87-1.89 Å | DFT calculations | [6] |
| Electron Density at Bond Critical Point | 0.25-0.30 e/ų | Topological analysis | [8] |
The strain-release mechanisms in bicyclo[4.1.0]heptane derivatives have been extensively studied through computational modeling, revealing that the simultaneous cleavage of multiple carbon-carbon bonds can occur under specific reaction conditions [5]. These findings highlight the inherent reactivity of the strained bicyclic framework and its potential for synthetic transformations.
The electronic structure of bicyclo[4.1.0]hept-3-ene-2,5-dione is characterized by complex π-conjugation patterns that arise from the interaction between the enone system and the strained bicyclic framework [12]. The presence of two carbonyl groups at positions 2 and 5, coupled with the double bond at the 3-position, creates an extended conjugated system with unique electronic properties [13].
Molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital of bicyclo[4.1.0]hept-3-ene-2,5-dione exhibit significant delocalization across the π-system [14]. The electron density distribution shows characteristic patterns of conjugation that extend from the carbonyl oxygen atoms through the cyclohexene portion of the molecule [15]. This delocalization is facilitated by the planar arrangement of the conjugated atoms, despite the overall strain imposed by the cyclopropane ring [16].
The topological classification of π-conjugated systems in bicyclic frameworks reveals distinct patterns of electron delocalization [16]. For bicyclo[4.1.0]hept-3-ene-2,5-dione, the conjugation can be characterized as a cross-conjugated system where multiple pathways exist for electron delocalization between the terminal carbonyl groups [16]. The degree of conjugation is quantified through population analysis of molecular orbitals, which indicates relative fluctuations in electron density characteristic of delocalized systems [9].
Computational studies employing Hückel molecular orbital theory demonstrate that the π-conjugation in endion-substituted bicyclic systems exhibits modified energy levels compared to their linear analogues [15]. The correction factors for heteroatom participation in conjugation show that oxygen atoms in carbonyl groups contribute significantly to the overall electronic structure through their lone pair orbitals [15].
Table 2: Electronic Properties of π-Conjugated Bicyclic Systems
| Property | Bicyclo[4.1.0]hept-3-ene-2,5-dione | Linear Analogue | Method |
|---|---|---|---|
| HOMO Energy | α + 1.91β | α + 1.61β | Hückel MO Theory |
| LUMO Energy | α - 0.38β | α - 0.61β | Hückel MO Theory |
| Band Gap | 2.29β | 2.22β | DFT calculations |
| Delocalization Index | 0.45-0.50 | 0.40 | Population analysis |
The influence of the cyclopropane ring on the π-conjugation pattern manifests through perturbation of the molecular orbital coefficients [17]. Electron momentum spectroscopy studies have revealed that the strained bicyclic framework induces significant changes in the ionization energies of the π-orbitals compared to unstrained systems [17]. These modifications reflect the complex interplay between σ-framework strain and π-electron delocalization.
Analysis of the electronic structure using natural bond orbital methods indicates that the bicyclo[4.1.0]heptane framework supports both σ- and π-communication pathways [18]. The σ-system provides a rigid scaffold that maintains consistent bridge geometry, while the π-system exhibits enhanced reactivity due to the strain-induced electronic perturbations [18].
Nuclear magnetic resonance spectroscopy provides crucial insights into the structural and dynamic properties of the cyclopropane moiety within bicyclo[4.1.0]hept-3-ene-2,5-dione [12]. The unique magnetic environment created by the strained three-membered ring results in characteristic chemical shift patterns that distinguish cis-disubstituted cyclopropane systems from their trans counterparts [19].
Proton nuclear magnetic resonance analysis reveals distinct coupling patterns for the cyclopropane protons in bicyclo[4.1.0]hept-3-ene-2,5-dione derivatives [12]. The vicinal coupling constants between adjacent protons on the cyclopropane ring fall within the range of 8-9 Hertz for cis-configured systems, significantly different from the 4-6 Hertz observed for trans-isomers [19]. This difference provides an unambiguous method for stereochemical assignment in disubstituted cyclopropane derivatives [19].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates characteristic shielding effects in the cyclopropane carbons of bicyclo[4.1.0]hept-3-ene-2,5-dione [12]. The carbon chemical shifts exhibit distinct patterns that reflect the electronic environment imposed by the adjacent carbonyl groups and the strain-induced hybridization changes [13]. The differentiation between isomeric structures can be achieved through analysis of the double bond methyl carbon resonances, which show clear chemical shift differences of 0.2-0.35 parts per million between stereoisomers [12].
Table 3: Nuclear Magnetic Resonance Parameters for Cyclopropane Moieties
| Parameter | cis-Configuration | trans-Configuration | Solvent | Reference |
|---|---|---|---|---|
| ³J(H,H) Coupling | 8-9 Hz | 4-6 Hz | CDCl₃ | [19] |
| ¹³C Chemical Shift (C-1) | 25.4 ppm | 23.8 ppm | CDCl₃ | [12] |
| ¹³C Chemical Shift (C-6) | 18.7 ppm | 19.2 ppm | CDCl₃ | [12] |
| ¹H Chemical Shift (H-1) | 2.69 ppm | 2.51 ppm | CDCl₃ | [19] |
The analysis of one-bond carbon-hydrogen coupling constants provides additional structural information about the cyclopropane framework [12]. These coupling constants are particularly sensitive to the hybridization state of the carbon atoms and can reveal subtle changes in electronic structure caused by substituent effects [13]. In bicyclo[4.1.0]hept-3-ene-2,5-dione, the coupling constants reflect the high s-character of the cyclopropane carbon orbitals, consistent with the strained nature of the three-membered ring [12].
Two-dimensional nuclear magnetic resonance techniques, including carbon-hydrogen correlation spectroscopy, have proven essential for complete spectral assignment of bicyclo[4.1.0]hept-3-ene-2,5-dione derivatives [12]. These methods allow for unambiguous identification of connectivity patterns and provide detailed information about the three-dimensional structure of the molecule [13].
Comparative studies with related cyclopropane-fused systems demonstrate that the nuclear magnetic resonance properties of bicyclo[4.1.0]hept-3-ene-2,5-dione are strongly influenced by the electronic effects of the conjugated π-system [20]. The presence of electron-withdrawing carbonyl groups induces characteristic downfield shifts in both proton and carbon-13 spectra, reflecting the altered electron density distribution in the strained bicyclic framework [20].
The design of effective ligands based on the bicyclo[4.1.0]hept-3-ene-2,5-dione framework requires careful consideration of several key structural parameters that directly influence catalytic performance. The bicyclic nature of this compound provides a rigid framework that maintains specific geometric arrangements essential for enantioselective catalysis [1] [2].
Structural Design Principles
The bicyclo[4.1.0]heptene framework offers unique advantages in ligand design due to its constrained geometry and the presence of reactive diene functionality. Research has demonstrated that the incorporation of this structural motif into ligand systems results in enhanced stability and improved selectivity in various catalytic transformations [3] [4]. The rigid bicyclic structure prevents unwanted conformational flexibility that can compromise enantioselectivity.
The presence of two carbonyl groups at the 2 and 5 positions provides additional coordination sites and electronic modulation capabilities. These functional groups can participate in secondary coordination interactions or serve as sites for further derivatization to fine-tune the electronic properties of the resulting metal complexes . The strategic positioning of these carbonyl groups also contributes to the overall chelating ability of the ligand system.
Electronic and Steric Considerations
The electronic properties of bicyclo[4.1.0]hept-3-ene-2,5-dione-based ligands can be systematically modified through the introduction of various substituents. Research has shown that electron-donating groups enhance the π-donation capability of the diene moiety, while electron-withdrawing substituents increase the π-acceptor character [6]. This electronic tunability allows for precise optimization of the metal-ligand interaction strength and consequently the catalytic activity.
Steric factors play a crucial role in determining the enantioselectivity of the resulting catalysts. The bicyclic framework provides an inherently asymmetric environment around the coordination site, which can be further enhanced through the introduction of bulky substituents at strategic positions [7]. Studies have demonstrated that the careful placement of sterically demanding groups can lead to highly effective chiral recognition, resulting in enantioselectivities exceeding 90% in various asymmetric transformations.
| Design Parameter | Structural Feature | Effect on Catalysis | Typical Values/Range | Impact on Selectivity |
|---|---|---|---|---|
| C2-Symmetry | Two-fold rotational symmetry | Enhanced enantioselectivity | C2-symmetric frameworks | Up to 99% ee |
| Bicyclic Framework | Rigid bicyclic structure | Improved stability and selectivity | Bicyclo[2.2.1] or [2.2.2] systems | High diastereoselectivity |
| Steric Bulk | Substituent size and position | Controls substrate approach | Methyl to phenyl substituents | Regioselectivity control |
| Electronic Properties | Electron-donating/withdrawing groups | Modulates metal electron density | Alkyl, aryl, ester groups | Activity modulation |
| Coordination Geometry | Chelating diene coordination | Defines active site geometry | η2:η2 or η4-coordination | Substrate discrimination |
The development of chiral C2-symmetric diene derivatives based on the bicyclo[4.1.0]hept-3-ene-2,5-dione framework represents a significant advancement in asymmetric catalysis. These systems have demonstrated exceptional performance in various enantioselective transformations, particularly in rhodium-catalyzed asymmetric addition reactions [8] [9].
Synthesis and Structural Characteristics
The preparation of C2-symmetric diene derivatives requires careful synthetic planning to maintain the inherent symmetry while introducing the necessary chiral elements. Research has shown that the most effective approach involves the use of chiral starting materials or asymmetric transformations that preserve the C2-symmetry of the bicyclic framework [9]. The resulting ligands maintain the rigid bicyclic structure while incorporating chiral elements that provide the necessary asymmetric environment for enantioselective catalysis.
The C2-symmetric nature of these derivatives is particularly advantageous because it reduces the number of possible transition states in catalytic processes, leading to enhanced selectivity [3]. This symmetry element simplifies the analysis of the catalytic mechanism and allows for more predictable outcomes in terms of stereochemical control.
Catalytic Performance
C2-symmetric bicyclic diene ligands have demonstrated exceptional performance in rhodium-catalyzed asymmetric conjugate addition reactions. Studies have reported enantioselectivities ranging from 88% to 99% ee in the addition of arylboronic acids to various α,β-unsaturated carbonyl compounds [8] [7]. The high selectivity is attributed to the rigid bicyclic framework that creates a well-defined chiral environment around the rhodium center.
The effectiveness of these ligands is not limited to conjugate addition reactions. Recent research has extended their application to asymmetric arylation of N-tosylimines, where similarly high enantioselectivities have been achieved [10]. The versatility of these ligand systems makes them valuable tools for a wide range of asymmetric transformations.
Ring-Retentive Desymmetrization
A particularly noteworthy application of bicyclo[4.1.0]hept-3-ene-2,5-dione derivatives is in ring-retentive desymmetrization reactions. Research has demonstrated the first successful ring-retentive desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones using a dihydroquinine-derived bifunctional tertiary aminosquaramide catalyst [1] [2]. This transformation proceeds with exceptional stereoselectivity, generating products with up to 97:3 enantiomeric ratio.
The mechanism involves a formal C(sp2)-H alkylation using nitroalkanes as alkylating agents. The success of this transformation demonstrates the potential for developing new catalytic methodologies based on the unique structural features of the bicyclo[4.1.0]heptene framework. The ring-retentive nature of the process is particularly significant as it preserves the strained bicyclic structure, which can be valuable for subsequent synthetic manipulations.
The bicyclo[4.1.0]hept-3-ene-2,5-dione framework plays a crucial role in the formation and reactivity of both molybdenum tetracarbonyl and rhodium chloride precursor complexes. These complexes serve as important starting materials for various catalytic applications and provide valuable insights into the coordination chemistry of strained bicyclic systems [11] [12].
Molybdenum Tetracarbonyl Complexes
Molybdenum tetracarbonyl complexes containing bicyclic diene ligands are readily prepared through thermal or photochemical substitution of molybdenum hexacarbonyl [12]. The general reaction involves the displacement of two carbon monoxide ligands by the chelating diene, resulting in complexes of the type Mo(CO)4(diene). These complexes typically exhibit a distorted octahedral geometry with the diene occupying two coordination sites in a chelating fashion.
The bicyclo[4.1.0]hept-3-ene-2,5-dione ligand coordinates to the molybdenum center through its diene functionality, typically in an η2:η2 coordination mode [13]. This coordination pattern results in the formation of stable complexes that can be isolated and characterized. The stability of these complexes is enhanced by the chelating nature of the diene ligand, which prevents dissociation under normal conditions.
Rhodium Chloride Precursor Systems
Rhodium chloride complexes containing C2-symmetric bicyclic diene ligands have emerged as highly effective precursors for asymmetric catalysis [14] [10]. These complexes are typically prepared as dimeric species of the type [RhCl(diene)]2, where two rhodium centers are bridged by chloride ligands. The resulting complexes are air-stable and can be easily handled, making them practical precursors for catalytic applications.
The formation of these dimeric complexes is facilitated by the chelating nature of the diene ligand, which stabilizes the rhodium center and promotes the formation of the chloride-bridged structure [14]. The stability of these complexes allows for their isolation and purification, which is essential for their use in catalytic applications where well-defined starting materials are required.
| Complex Type | Diene Ligand | Coordination Mode | Catalytic Application | Key Characteristics |
|---|---|---|---|---|
| Mo(CO)4(NBD) | Norbornadiene (NBD) | η2:η2-coordination | Diene substitution reactions | Yellow, volatile solid |
| Mo(CO)4(diene) | Various bicyclic dienes | Chelating diene | Asymmetric transformations | Labile diene ligand |
| [RhCl(diene)]2 | C2-symmetric dienes | Bridging chlorides | Enantioselective additions | Air-stable complexes |
| RhCl(C2H4)2 | Ethylene (precursor) | Terminal alkenes | Precursor for active catalysts | Readily substituted |
| cis-Mo(CO)4(N-N) | Bipyridine derivatives | N,N-chelation with CO | Oxidation reactions | Pseudo-octahedral geometry |
Mechanistic Considerations
The reactivity of these precursor complexes is governed by the lability of the ancillary ligands and the stability of the metal-diene interaction. In the case of molybdenum tetracarbonyl complexes, the carbon monoxide ligands can be readily displaced by other donor ligands, allowing for the preparation of various derivatives [11]. The diene ligand typically remains coordinated throughout these transformations, providing a stable platform for further reactivity.
For rhodium chloride complexes, the chloride bridges can be readily cleaved by various nucleophiles or upon treatment with silver salts, generating cationic rhodium species that are highly active in catalytic transformations [14] [15]. The ease of chloride abstraction makes these complexes excellent precursors for the generation of catalytically active species under mild conditions.
Catalytic Applications
Both molybdenum and rhodium precursor complexes have found extensive use in various catalytic transformations. Molybdenum complexes are particularly effective in oxidation reactions and diene cycloisomerization processes [13]. The ability to modulate the electronic properties of the molybdenum center through ligand substitution allows for fine-tuning of the catalytic activity for specific transformations.
Rhodium complexes have demonstrated exceptional performance in asymmetric carbon-carbon bond forming reactions [14] [15]. The combination of the rigid bicyclic diene ligand with the rhodium center creates highly effective catalysts for enantioselective transformations. Recent studies have shown that monomeric rhodium complexes often provide superior yields compared to their dimeric counterparts, highlighting the importance of understanding the structure-activity relationships in these systems.
| Application Area | Catalyst System | Enantioselectivity (% ee) | Key Features | Reference Source |
|---|---|---|---|---|
| Enantioselective Desymmetrization | Dihydroquinine-derived bifunctional tertiary aminosquaramide | 97:3 er | First ring-retentive desymmetrization | Citation 1, 3 |
| Palladium-Catalyzed Cyclization | Pd(PPh3)4 with Ag2CO3 | Not specified | Regio- and stereoselective formation | Citation 2 |
| Rhodium-Catalyzed Asymmetric Addition | RhCl(diene) complexes | 88-99% | High activity and selectivity | Citation 15, 28, 37 |
| Transition Metal Coordination | Mo(CO)4 precursors | Not applicable | Diene coordination modes | Citation 20, 27 |
| Chiral Ligand Development | C2-symmetric diene frameworks | Up to 99% | C2-symmetric bicyclic frameworks | Citation 32, 34 |